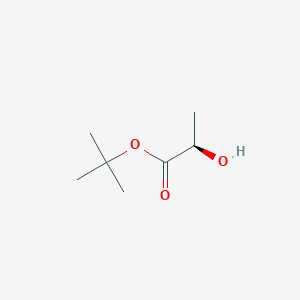

(+)-tert-Butyl D-lactate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449515 | |

| Record name | (+)-tert-Butyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68166-83-6 | |

| Record name | (+)-tert-Butyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (+)-tert-Butyl D-lactate

For Researchers, Scientists, and Drug Development Professionals

(December 2025) - (+)-tert-Butyl D-lactate is a valuable chiral building block in the field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Its unique structural properties make it an important intermediate for creating enantiomerically pure compounds, which are critical in modern drug development.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications, and general experimental methodologies.

Core Chemical and Physical Properties

This compound, also known by its systematic name tert-Butyl (2R)-2-hydroxypropanoate, is a solid, off-white crystalline compound.[1][2] It is characterized by the presence of a stereocenter at the C2 position of the lactate backbone, which imparts its chirality. The "D" configuration and the positive sign in its name both refer to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.

General and Physical Properties

The fundamental identifiers and physical constants of this compound are summarized in the table below.

| Property | Value |

| Synonyms | tert-Butyl (R)-(+)-lactate, tert-Butyl (2R)-2-hydroxypropanoate |

| CAS Number | 68166-83-6[1][3][4] |

| Molecular Formula | C₇H₁₄O₃[1][3][4] |

| Molecular Weight | 146.18 g/mol [1][3][4] |

| Appearance | Crystals, Solid, Off-White[2][3] |

| Melting Point | 38 - 42 °C[1][2][3] |

| Boiling Point | 161.8 ± 8.0 °C (Predicted)[2] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted)[2] |

| Flash Point | 113 °C[2][5] |

| Storage | 2 - 8 °C[1][3] |

Optical and Purity Specifications

The stereochemical identity and purity of this compound are critical for its applications in asymmetric synthesis.

| Property | Value |

| Optical Rotation | [α]20/D = +7.3 ± 0.5° (c = 1.7 in Methylene chloride)[1][3] |

| Purity | ≥98% to ≥99.0% (sum of enantiomers, GC)[3][4] |

| Optical Purity | Enantiomeric ratio: ≥99.5:0.5 (GC)[3] |

Solubility Profile

| Solvent | Solubility |

| Chloroform | Sparingly[2] |

| Methanol | Slightly[2] |

| Water | Slightly soluble[6][7] |

Applications in Synthesis

The primary application of this compound is as a chiral intermediate in asymmetric synthesis.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-lactic acid, allowing for selective reactions at the hydroxyl group.

Synthesis of Depsipeptides

This compound is notably used in the synthesis of depsipeptides.[1] Depsipeptides are a class of compounds that contain both amide and ester bonds in their peptide backbone and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3] In this context, the hydroxyl group of this compound can be activated and reacted with amino acid derivatives to form the characteristic ester linkage of depsipeptides.[1]

Experimental Protocols

Synthesis

The synthesis of this compound would typically involve the esterification of D-lactic acid with a source of the tert-butyl group. A common method for such transformations is the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst.

General Esterification Workflow

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the crude product would likely involve several steps to remove unreacted starting materials, catalyst, and byproducts.

-

Neutralization and Extraction: The reaction mixture would first be neutralized to quench the acid catalyst. An aqueous workup followed by extraction with an organic solvent would separate the product from water-soluble impurities.

-

Chromatography: Column chromatography is a standard technique for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be used to isolate the desired ester.

-

Recrystallization: Since this compound is a solid, recrystallization from an appropriate solvent system could be employed as a final purification step to obtain a highly pure crystalline product.

Analysis

The purity and identity of the synthesized this compound would be confirmed using various analytical techniques.

-

Chromatographic Methods:

-

Gas Chromatography (GC): GC is used to assess the chemical purity of the compound. To determine the optical purity (enantiomeric ratio), a chiral GC column is necessary.[2] These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which allows for the separation of enantiomers.[2]

-

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl and ester functional groups.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern of the compound.

-

-

Polarimetry: The optical rotation of the purified product would be measured using a polarimeter to confirm the presence of the desired enantiomer and to calculate the specific rotation.

Logical Relationships of Properties and Applications

The interplay between the chemical properties of this compound and its primary applications is illustrated in the diagram below.

Caption: Logical relationships of this compound's properties and uses.

Conclusion

This compound is a key chiral intermediate with well-defined chemical and physical properties. Its utility in the synthesis of complex, enantiomerically pure molecules, particularly depsipeptides, makes it a valuable compound for researchers in drug discovery and development. While specific, detailed experimental protocols require further investigation, the general methodologies for its synthesis, purification, and analysis are based on established principles of organic chemistry.

References

An In-depth Technical Guide to (+)-tert-Butyl D-lactate

CAS Number: 68166-83-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-tert-Butyl D-lactate, a valuable chiral building block in modern organic synthesis. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and application, and discusses its significance in the development of stereochemically defined molecules.

Chemical and Physical Properties

This compound is the tert-butyl ester of D-lactic acid. The presence of a chiral center at the C2 position of the lactate backbone makes it a crucial intermediate for introducing specific stereochemistry in the synthesis of complex organic molecules, particularly pharmaceuticals.

Structural Information

| Parameter | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | tert-butyl (2R)-2-hydroxypropanoate |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--O |

| InChI Key | IXXMVXXFAJGOQO-RXMQYKEDSA-N |

Physical and Chemical Data

| Property | Value | Reference |

| Appearance | White crystalline solid | |

| Melting Point | 38-42 °C | |

| Optical Activity | [α]₂₀/D +7.3° (c=1.7 in CH₂Cl₂) | |

| Boiling Point | 161.8 ± 8.0 °C (Predicted) | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Soluble in organic solvents such as methylene chloride. |

Spectroscopic Data (Inferred from related compounds)

| Spectroscopy | Expected Peaks |

| ¹H NMR | A prominent singlet around 1.5 ppm (9H, tert-butyl group), a doublet around 1.4 ppm (3H, methyl group on lactate), a quartet around 4.2 ppm (1H, CH on lactate), and a broad singlet for the hydroxyl proton. The tert-butyl group's singlet is a characteristic feature, often towering over other resonances.[1][2] |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the methine carbon of the lactate (around 68 ppm), the methyl carbon of the lactate (around 20 ppm), and the carbonyl carbon (around 175 ppm).[3] |

| FT-IR (cm⁻¹) | A broad absorption band around 3400 cm⁻¹ (O-H stretch), strong absorption around 1730 cm⁻¹ (C=O ester stretch), and various C-H stretching and bending vibrations in the 2900-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.[4][5] |

| Mass Spectrometry (EI) | A molecular ion peak may be weak or absent. Expect fragmentation patterns corresponding to the loss of the tert-butyl group (M-57) and other characteristic fragments of the lactate moiety.[6] |

Synthesis and Applications

This compound serves as a critical chiral synthon in asymmetric synthesis, enabling the construction of enantiomerically pure compounds.[7] Its tert-butyl ester group can act as a protecting group for the carboxylic acid functionality of D-lactic acid, which can be removed under specific acidic conditions.

Representative Synthesis Protocol: Esterification of D-Lactic Acid

A common method for the synthesis of tert-butyl esters is the acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol or isobutylene.

Materials:

-

D-Lactic Acid

-

tert-Butanol

-

Sulfuric acid (catalytic amount)

-

Toluene or another suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve D-lactic acid in toluene.

-

Add an excess of tert-butanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Application in Depsipeptide Synthesis: Mitsunobu Reaction

This compound is a valuable precursor for the synthesis of depsipeptides, which are peptides containing at least one ester bond in their backbone. The Mitsunobu reaction is a powerful method for forming this ester linkage with inversion of stereochemistry at the alcohol center.[8][9]

Materials:

-

N-protected amino acid

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and this compound in anhydrous THF.

-

Add triphenylphosphine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD dropwise to the cooled solution.[10][11]

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired depsipeptide.

Caption: Workflow for depsipeptide synthesis using this compound.

Analytical Methods

The enantiomeric purity of this compound is critical for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the enantiomeric excess.

Chiral HPLC

Column: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., Chiralpak) or a cyclodextrin-based column, is typically used.[12][13]

Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation of the enantiomers.

Detection: UV detection is suitable if the molecule contains a chromophore. If not, a refractive index detector can be used. For higher sensitivity and specificity, chiral HPLC can be coupled with mass spectrometry (LC-MS).[14][15]

Gas Chromatography (GC)

For GC analysis, the hydroxyl group of this compound is often derivatized to a more volatile and less polar functional group. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively.[16][17][18][19][20] The resulting derivatives can then be analyzed on a standard GC column. Chiral GC columns can be used to separate the enantiomers of the derivatized lactate.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible solid and should be stored in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the pharmaceutical and fine chemical industries is well-established. This guide provides essential technical information to support researchers and developers in the effective and safe use of this important chiral intermediate.

References

- 1. Butyl lactate(138-22-7) 1H NMR [m.chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Butyl lactate [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]

- 15. labcluster.com [labcluster.com]

- 16. bslonline.org [bslonline.org]

- 17. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 18. Determination on the microscale of plasmatic lactic acid as its t-butyldimethylsilyl derivative by stable-isotope dilution using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of (+)-tert-Butyl D-lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-tert-Butyl D-lactate, also known as tert-Butyl (R)-(+)-lactate, is a chiral ester of D-lactic acid.[1] Its unique stereochemistry and the presence of a bulky tert-butyl group make it a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries.[1] This document provides an in-depth overview of the key physical properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented below.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₁₄O₃ | - | [1][2][3][4] |

| Molecular Weight | 146.18 | g/mol | [1][2][3][4][5] |

| Appearance | Crystals | - | [5] |

| Melting Point | 38 - 42 | °C | [1][2][3][5] |

| Boiling Point | 161.8 ± 8.0 | °C | Predicted value[2][3] |

| Density | 1.004 ± 0.06 | g/cm³ | Predicted value[2][3] |

| Optical Rotation [α]20/D | +7.3 ± 0.5° | degrees | c = 1.7 in methylene chloride[1][5] |

| Flash Point | 113 | °C | Closed cup[2][3][5] |

| CAS Number | 68166-83-6 | - | [1][3][4][5] |

| Storage Temperature | 2 - 8 | °C | [1][5] |

Experimental Protocols

The following sections outline generalized methodologies for determining the key physical properties of this compound. These are standard laboratory procedures that can be adapted based on available equipment and specific experimental requirements.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound can be determined using a capillary tube method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Micro Method)

For determining the boiling point of a liquid, a micro method using a Thiele tube or a similar apparatus is suitable, especially when working with small sample quantities.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.

-

Observation: The heating is discontinued when a steady stream of bubbles emerges from the capillary tube. The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6][7][8]

Optical Rotation Determination (Polarimetry)

The optical rotation is a critical property for chiral molecules like this compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of known concentration of this compound is prepared using a suitable solvent, such as methylene chloride.[1][5] The concentration is typically expressed in g/100 mL.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light (usually from a sodium D-line source) is measured at a specific temperature (e.g., 20°C).[9][10][11]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[10]

Visualizations

The following diagrams illustrate the workflow for determining the physical properties of this compound and the logical relationships of its key attributes.

Caption: Workflow for the determination of physical properties.

Caption: Logical relationships of key compound attributes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [chembk.com]

- 3. (R)-(+)-Lactic acid tert-butyl ester [chembk.com]

- 4. scbt.com [scbt.com]

- 5. D-(+)-Milchsäure-tert.-butylester ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiment No. 1: Melting Point and Boiling Points of Organic Compounds - 2174 Words | Bartleby [bartleby.com]

- 8. scribd.com [scribd.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. digicollections.net [digicollections.net]

An In-depth Technical Guide to the Optical Rotation and Purity of (+)-tert-Butyl D-lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-tert-Butyl D-lactate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereochemistry plays a crucial role in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules. The bulky tert-butyl group can offer unique steric and electronic properties to synthetic intermediates. Accurate determination of its optical rotation and purity is paramount to ensure the desired stereochemical outcome and overall quality of the final products. This technical guide provides a comprehensive overview of the key quality attributes of this compound, along with detailed experimental protocols for their determination.

Physicochemical and Quality Attributes

The key specifications for this compound are summarized in the table below. These values are critical for assessing the identity, quality, and suitability of the material for its intended application.

| Property | Specification | Method of Analysis |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₇H₁₄O₃ | - |

| Molecular Weight | 146.18 g/mol | - |

| Specific Optical Rotation | [α]²⁰/D = +7.3 ± 0.5° (c = 1.7 in methylene chloride)[1] | Polarimetry |

| Chemical Purity | ≥98%[2] | Gas Chromatography (GC-FID) or Quantitative NMR (qNMR) |

| Enantiomeric Purity | Enantiomeric Ratio ≥99.5:0.5[1] | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) |

Experimental Protocols

Accurate and reproducible analytical methods are essential for the quality control of this compound. The following sections provide detailed experimental protocols for the determination of its optical rotation, and chemical and enantiomeric purity.

Determination of Specific Optical Rotation

Principle: Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration, path length, temperature, solvent, and the wavelength of the light used.[3][4][5]

Instrumentation:

-

Polarimeter with a sodium D-line (589 nm) light source.

-

1 dm (100 mm) polarimeter cell.

-

Volumetric flask (e.g., 10 mL).

-

Analytical balance.

Procedure:

-

Sample Preparation: Accurately weigh approximately 170 mg of this compound into a 10 mL volumetric flask. Dissolve the sample in and dilute to the mark with methylene chloride to achieve a concentration of 1.7 g/100 mL (c = 1.7). Ensure the solution is homogeneous.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (methylene chloride).

-

Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) at 20°C.

-

Calculation: Calculate the specific rotation using the following formula:[4][6] [α]²⁰/D = α / (l × c) Where:

-

[α]²⁰/D is the specific rotation at 20°C using the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Chemical Purity by Gas Chromatography (GC-FID)

Principle: Gas chromatography with a flame ionization detector (GC-FID) separates compounds based on their volatility and interaction with a stationary phase. The detector response is proportional to the amount of analyte, allowing for quantification of the main component and any impurities.[7][8][9]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for the analysis of polar esters (e.g., a low-polarity column like DB-5ms or a mid-polarity column like DB-17).

-

Autosampler or manual injection system.

-

Data acquisition and processing software.

Procedure:

-

Chromatographic Conditions (Example):

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10]

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or methylene chloride) at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the prepared sample into the GC system and record the chromatogram.

-

Data Processing: Identify the peak corresponding to tert-butyl lactate. Calculate the area percent of all peaks in the chromatogram. The chemical purity is reported as the area percent of the main peak.

Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

Principle: Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This allows for the quantification of the enantiomeric excess (e.e.) or enantiomeric ratio.[11][12][13]

Instrumentation:

-

Gas chromatograph with an FID.

-

Chiral capillary column. A column with a cyclodextrin-based stationary phase is often effective for lactate esters.[14]

Procedure:

-

Chromatographic Conditions (Example based on methyl lactate separation): [14]

-

Column: Chiral capillary column coated with a derivative of β-cyclodextrin (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin), 20-30 m x 0.25-0.32 mm ID, 0.31 µm film thickness.

-

Carrier Gas: Nitrogen or Helium at a flow rate of 25-35 cm/s.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature: Isothermal at 50-80°C (optimization may be required).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetone) at a concentration of approximately 0.1 mg/mL.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

Data Processing: Integrate the peak areas for both the D-(+) and L-(-) enantiomers. Calculate the enantiomeric ratio or enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] × 100

Synthesis and Potential Impurities

This compound is typically synthesized via the Fischer esterification of D-lactic acid with tert-butanol, often in the presence of an acid catalyst.[11][15] Another route involves the transesterification of a simpler alkyl lactate (e.g., ethyl lactate) with tert-butanol.[1] Enzymatic synthesis from D-lactic acid is also a viable and stereospecific method.[13]

Potential impurities that may arise from the synthesis include:

-

Residual starting materials (D-lactic acid, tert-butanol).

-

Catalyst residues.

-

By-products from side reactions.

-

The undesired L-(-)-enantiomer, which can be introduced from the starting lactic acid or through racemization during the synthesis.

Workflow for Quality Assessment

The following diagram illustrates the logical workflow for the comprehensive quality assessment of this compound.

Caption: Logical workflow for the quality assessment of this compound.

Conclusion

The quality control of this compound is critical for its successful application in stereoselective synthesis. This guide has outlined the key quality attributes and provided detailed experimental protocols for their determination. By implementing these methods, researchers, scientists, and drug development professionals can ensure the identity, purity, and enantiomeric integrity of this important chiral building block, thereby contributing to the development of high-quality and effective end-products.

References

- 1. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. sciepub.com [sciepub.com]

- 8. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Esterification of Lactic Acid with n-Butanol by Reactive Distillation | Semantic Scholar [semanticscholar.org]

- 12. gcms.cz [gcms.cz]

- 13. azom.com [azom.com]

- 14. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of (+)-tert-Butyl D-lactate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-tert-Butyl D-lactate, a chiral building block of significant interest in the pharmaceutical and fine chemical industries, presents a unique solubility profile that is critical for its application in synthesis, formulation, and purification processes. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization procedures, and formulating drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and offers a framework for researchers to generate their own quantitative data.

Qualitative Solubility Profile

Based on available safety data sheets and chemical supplier information, the qualitative solubility of this compound has been described as follows:

-

Sparingly Soluble: Chloroform

-

Slightly Soluble: Methanol

It is important to note that terms like "sparingly" and "slightly" are not standardized and can vary between sources. Therefore, for any process development or research application, experimental determination of solubility is strongly recommended.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction at various temperatures) for this compound in a comprehensive set of organic solvents has not been published in readily accessible scientific literature. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetonitrile | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| ... (add other solvents) |

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be determined using several well-established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Gravimetric Method (Isothermal Equilibrium Method)

This is a classic and straightforward method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound is prepared at a specific temperature and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the residual solute.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or a shaker) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume or mass of the clear, saturated supernatant. It is critical to avoid transferring any solid particles. This can be achieved by using a pre-heated or at-temperature syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition or sublimation of the this compound. Once the solvent is completely removed, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Analytical Methods (e.g., HPLC, UV-Vis Spectroscopy)

These methods are often faster and require smaller sample volumes than the gravimetric method.

Principle: A saturated solution is prepared and equilibrated as in the gravimetric method. The concentration of the solute in a filtered aliquot of the saturated solution is then determined using a suitable analytical technique against a pre-established calibration curve.

Detailed Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the chosen analytical method (e.g., HPLC with a suitable detector or UV-Vis spectroscopy if the compound has a chromophore) to generate a calibration curve of response versus concentration.

-

Sample Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Phase Separation and Dilution: Follow step 3 from the Gravimetric Method to obtain a clear, filtered aliquot of the saturated solution. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method and conditions as used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Solubility = Concentration from calibration curve * Dilution factor

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides researchers with the necessary framework to determine this crucial physical property. By following the detailed experimental protocols for gravimetric or analytical methods, scientists and drug development professionals can generate reliable and accurate solubility data tailored to their specific needs. This will, in turn, facilitate the efficient and effective use of this compound in their research and development activities.

(+)-tert-Butyl D-Lactate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Chiral Building Block in Asymmetric Synthesis

(+)-tert-Butyl D-lactate has emerged as a crucial chiral building block in the field of organic chemistry, particularly in the asymmetric synthesis of complex molecules such as pharmaceuticals and natural products. Its unique structural features and chirality make it an invaluable tool for introducing stereocenters with high precision, thereby influencing the biological activity and efficacy of the target compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as tert-Butyl (R)-(+)-lactate, is a chiral ester with the D-configuration at the stereocenter. Its physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | General Knowledge |

| Melting Point | 38-42 °C | General Knowledge |

| Boiling Point | Not readily available | |

| Optical Rotation | [α]²⁰/D +7.3 ± 0.5° (c = 1.7 in CH₂Cl₂) | General Knowledge |

| CAS Number | 68166-83-6 | [1] |

| Purity | ≥98% | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of D-lactic acid. A prevalent and effective method involves the acid-catalyzed reaction of D-lactic acid with isobutylene. This approach offers a straightforward route to the desired tert-butyl ester.

Experimental Protocol: Acid-Catalyzed Esterification of D-Lactic Acid with Isobutylene

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

D-Lactic Acid

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (gas)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve D-lactic acid in dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Isobutylene Addition: Bubble isobutylene gas through the stirred solution for a specified period, maintaining the temperature at 0-5 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Applications in Asymmetric Synthesis

This compound is a versatile chiral building block employed in the synthesis of a wide array of complex molecules, most notably depsipeptides and other natural products with significant biological activity.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of lactic acid, allowing for selective reactions at the hydroxyl group.

Role in Depsipeptide Synthesis

Depsipeptides are a class of compounds that contain both amide and ester bonds in their structure. This compound serves as a key precursor for introducing a D-lactyl moiety into a peptide chain, forming an ester linkage. This is a critical step in the total synthesis of many naturally occurring depsipeptides that exhibit antimicrobial, antiviral, and anticancer properties.

Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following workflow illustrates the general strategy for incorporating a D-lactyl unit derived from this compound into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). This process typically involves the activation of the hydroxyl group of the lactate moiety followed by coupling with the N-terminus of the resin-bound peptide.

References

A Technical Guide to the Stereochemistry of (+)-tert-Butyl D-lactate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-tert-Butyl D-lactate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its defined stereochemistry is fundamental to its utility in producing enantiomerically pure compounds, thereby enhancing the efficacy and specificity of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the stereochemical, physicochemical, and synthetic aspects of this compound. It includes a summary of its quantitative properties, a detailed representative experimental protocol for its synthesis while maintaining chiral integrity, and a discussion of its critical role in asymmetric synthesis, illustrated through logical and procedural diagrams.

Introduction to Stereochemistry and this compound

In drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This compound is an ester of D-lactic acid, a chiral carboxylic acid. It serves as a crucial intermediate and building block, providing a synthetically useful handle (the tert-butyl ester) while preserving a key stereocenter for the construction of complex, enantiopure molecules.[1][2] Its applications range from the synthesis of depsipeptides to the stereocontrolled preparation of other hydroxy carboxylic acids.[3][4]

Core Stereochemical Properties

The nomenclature of this compound precisely defines its absolute configuration.

-

"D" Configuration: This designation relates the molecule's stereochemistry to that of D-glyceraldehyde, the Fischer projection of which has the hydroxyl group on the right side of the chiral center.

-

Cahn-Ingold-Prelog (R/S) System: According to the Cahn-Ingold-Prelog priority rules, the chiral carbon in this compound is assigned the (R) configuration. The priority of the substituents is as follows: 1. -OH > 2. -C(=O)O-tBu > 3. -CH₃ > 4. -H. With the lowest priority group (-H) oriented away, the sequence from highest to lowest priority traces a clockwise direction.

-

"(+)" Designation: This indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This is an experimentally determined property and does not have a direct, predictable relationship with the D/(R) designation.

The following diagram illustrates the stereochemical structure and its nomenclature.

Physicochemical and Chiral Data

The physical and optical properties of this compound are critical for its use in synthesis and for quality control. The data below is compiled from commercial suppliers and chemical databases.

| Property | Value | Reference(s) |

| Chemical Name | tert-Butyl (R)-(+)-lactate | [1] |

| Synonyms | tert-Butyl (2R)-2-hydroxypropanoate | [1] |

| CAS Number | 68166-83-6 | [1][5][6] |

| Molecular Formula | C₇H₁₄O₃ | [1][5][6] |

| Molecular Weight | 146.18 g/mol | [1][5][6] |

| Appearance | Crystals | [6] |

| Melting Point | 38-42 °C | [1][6] |

| Optical Rotation [α]²⁰/D | +7.3 ± 0.5° (c=1.7 in CH₂Cl₂) | [1][6] |

| Chiral Purity | ≥99% | [1] |

| Enantiomeric Ratio | ≥99.5:0.5 (GC) | [6] |

| Flash Point | 113 °C (closed cup) | [5] |

| Storage Temperature | 2-8 °C | [1][6] |

Synthesis and Preservation of Chiral Integrity

The synthesis of tert-butyl esters from chiral α-hydroxy acids requires methods that avoid racemization of the sensitive stereocenter. A common and effective method is the acid-catalyzed addition of isobutylene to the carboxylic acid. This reaction proceeds via a stable tert-butyl carbocation, which is trapped by the carboxylate, typically with full retention of the adjacent stereocenter's configuration.

Representative Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on established procedures for tert-butyl ester synthesis.

Materials:

-

D-Lactic acid (high enantiomeric purity)

-

Liquefied isobutylene

-

Dichloromethane (DCM, anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

-

Heavy-walled pressure bottle or Parr shaker apparatus

-

Mechanical shaker

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation or column chromatography setup

Procedure:

-

Reaction Setup: A pressure bottle is charged with D-lactic acid and anhydrous dichloromethane. The bottle is cooled in a dry ice/acetone bath.

-

Addition of Reagents: A molar excess of liquefied isobutylene is carefully added, followed by a catalytic amount of concentrated sulfuric acid.

-

Reaction: The bottle is securely sealed and allowed to warm to room temperature. The mixture is then shaken mechanically for 24-48 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Workup: The bottle is carefully vented after cooling in an ice-salt bath. The reaction mixture is transferred to a separatory funnel and washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a crystalline solid, can be purified by low-temperature recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation.

-

Characterization: The final product is characterized to confirm its identity and purity. This includes NMR spectroscopy, mass spectrometry, and crucially, chiral GC or HPLC to confirm the enantiomeric ratio and polarimetry to measure the specific rotation.

Synthesis and Analysis Workflow

The following diagram outlines the general workflow for the synthesis, purification, and quality control analysis of this compound.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral auxiliary or building block. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be removed under specific acidic conditions without affecting other sensitive functional groups.

Key Roles in Synthesis:

-

Chiral Pool Synthesis: It is a readily available, enantiopure C3 synthon. The hydroxyl group can be further functionalized (e.g., alkylated, acylated, or oxidized) or used as a directing group in stereoselective reactions on an attached substrate.

-

Source of Stereochemistry: The inherent (R)-stereocenter is incorporated directly into the target molecule, transferring its chirality.

-

Intermediate for Pharmaceuticals: It is a documented intermediate in the synthesis of complex molecules, including depsipeptides, where the lactate unit forms an ester linkage within a peptide backbone.[5]

The logical flow of its use as a chiral building block is depicted below.

Conclusion

This compound is more than a simple ester; it is a high-value chemical tool for the precise construction of chiral molecules. Its well-defined stereochemistry, coupled with the synthetic versatility of its functional groups, makes it indispensable for researchers and drug development professionals. A thorough understanding of its properties, synthesis with retention of configuration, and strategic application is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and fine chemicals.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives [mdpi.com]

- 4. This compound | 68166-83-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. (+)-D-乳酸tert-ブチル ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of Enantiomerically Pure Compounds: A Technical Guide for Researchers

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The differential biological activity of enantiomers, famously and tragically illustrated by the case of thalidomide, has made the selective synthesis of a single enantiomer a critical requirement in drug development.[1] This guide provides an in-depth overview of the core strategies for obtaining enantiomerically pure compounds, detailed experimental protocols for key reactions, and a summary of analytical techniques for determining enantiomeric purity.

Core Strategies for Enantiopure Compound Synthesis

There are three primary approaches to obtaining enantiomerically pure compounds:

-

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials.[2] The inherent chirality of these building blocks is preserved and carried through a synthetic sequence to the target molecule. This approach is often efficient and cost-effective, particularly when the target molecule shares structural similarity with a readily available chiral precursor.[3]

-

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:

-

Diastereomeric Salt Formation: Reaction of a racemic acid or base with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[4]

-

Kinetic Resolution: One enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. A significant drawback is that the maximum yield for the desired enantiomer is 50%.[5]

-

Enzymatic Resolution: Utilizes the high stereoselectivity of enzymes to selectively transform one enantiomer.[6]

-

Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC).[4][7]

-

-

Asymmetric Synthesis (Enantioselective Synthesis): This is often the most elegant and efficient approach, where a new chiral center is created in a prochiral substrate in a way that favors the formation of one enantiomer over the other.[8] This is achieved through the influence of a chiral entity in the reaction, which can be a:

-

Chiral Auxiliary: A chiral moiety temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.[9]

-

Chiral Reagent: A stoichiometric chiral reagent that transfers chirality to the substrate.

-

Chiral Catalyst: A substoichiometric amount of a chiral catalyst that repeatedly directs the formation of one enantiomer. This is a highly sought-after strategy due to its efficiency and atom economy.[9] Enantioselective catalysis can be further categorized into metal-catalyzed reactions (e.g., using chiral ligands) and organocatalysis, which employs small organic molecules as catalysts.[9][10]

-

Below is a diagram illustrating the main approaches to obtaining enantiomerically pure compounds.

Caption: Core strategies for the synthesis of enantiomerically pure compounds.

Key Asymmetric Reactions: Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for three seminal asymmetric reactions that are widely used in organic synthesis.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[3] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate.[8]

Experimental Protocol: Asymmetric Epoxidation of Geraniol [10]

-

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Powdered 4Å molecular sieves

-

L-(+)-Diethyl tartrate (DET)

-

Geraniol

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

-

Aqueous solution of FeSO₄ and tartaric acid

-

Saturated aqueous NaF solution

-

-

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer and an argon inlet is charged with CH₂Cl₂ and powdered 4Å molecular sieves. The flask is cooled to -20 °C.

-

L-(+)-Diethyl tartrate is added, followed by geraniol.

-

Titanium(IV) isopropoxide is added, and the mixture is stirred for 30 minutes at -20 °C.

-

A solution of tert-butyl hydroperoxide is added dropwise over a period of 1 hour, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of an aqueous solution of FeSO₄ and tartaric acid and allowed to warm to room temperature.

-

The mixture is stirred for 1 hour, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with a saturated aqueous NaF solution, stirred for 30 minutes, and then filtered through Celite.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the (2S, 3S)-epoxy geraniol.

-

Quantitative Data for Sharpless Asymmetric Epoxidation

| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |

| Geraniol | L-(+)-DET | 99 | 91 | [10] |

| (E)-α-Phenylcinnamyl alcohol | D-(-)-DIPT | 97 | >98 | [11] |

| (Z)-3-Methyl-2-penten-1-ol | L-(+)-DET | 85 | 88 | [11] |

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated functional groups using a ruthenium catalyst bearing a chiral phosphine ligand, most notably BINAP.[12][13]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate [14]

-

Materials:

-

Methanol (MeOH)

-

[RuCl((R)-BINAP)]₂·NEt₃

-

Methyl acetoacetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

A solution of [RuCl((R)-BINAP)]₂·NEt₃ in methanol is prepared in a glovebox.

-

Methyl acetoacetate is added to the catalyst solution in a stainless-steel autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction vessel is pressurized with H₂ to the desired pressure (e.g., 4 atm) and heated to the desired temperature (e.g., 50 °C).

-

The reaction is stirred for the specified time (e.g., 12 hours).

-

After cooling to room temperature and venting the excess hydrogen, the solvent is removed under reduced pressure.

-

The enantiomeric excess of the product, (R)-methyl 3-hydroxybutanoate, is determined by chiral GC or HPLC analysis.

-

The product can be purified by distillation.

-

Quantitative Data for Noyori Asymmetric Hydrogenation

| Substrate | Catalyst | Yield (%) | ee (%) | Reference |

| Methyl acetoacetate | Ru-((R)-BINAP) | 100 | >99 | [5] |

| 2'-Bromoacetophenone | Ru-((R)-BINAP) | 95 | 92 | [5] |

| (S)-Naproxen precursor | Ru-((S)-BINAP) | >97 | >97 | [15][16] |

Evans Aldol Reaction

The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to achieve highly diastereoselective and enantioselective aldol additions.[17] The stereochemical outcome can be reliably predicted based on the Zimmerman-Traxler transition state model.[9]

Experimental Protocol: Aldol Reaction of N-Propionyl-(R)-4-benzyl-2-oxazolidinone with Benzaldehyde [2][3][17]

-

Materials:

-

N-Propionyl-(R)-4-benzyl-2-oxazolidinone

-

Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (NEt₃)

-

Benzaldehyde

-

Methanol (MeOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7)

-

-

Procedure:

-

A solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone in CH₂Cl₂ is cooled to 0 °C in a flame-dried flask under an argon atmosphere.

-

Dibutylboron triflate is added dropwise, followed by the dropwise addition of triethylamine.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

-

A solution of benzaldehyde in CH₂Cl₂ is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

The reaction is quenched by the addition of methanol, followed by a pH 7 phosphate buffer and hydrogen peroxide.

-

The mixture is stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the syn-aldol adduct.

-

Quantitative Data for Evans Aldol Reaction

| Aldehyde | Chiral Auxiliary | Yield (%) | de (%) | Reference |

| Benzaldehyde | (R)-4-benzyl-2-oxazolidinone | 80 | >99 | [18] |

| Isobutyraldehyde | (R)-4-benzyl-2-oxazolidinone | 85 | >99 | [18] |

| n-Octanal | L-valine derived imide | high | high | [9] |

Analytical Determination of Enantiomeric Purity

The determination of enantiomeric excess (ee) or diastereomeric excess (de) is crucial for validating the success of an asymmetric synthesis.[19] The most common and reliable methods are chromatographic.

Workflow for Chiral Method Development

Caption: A typical workflow for developing a chiral HPLC method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[20] It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[7]

-

Common Chiral Stationary Phases:

-

Polysaccharide-based: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs due to their broad applicability.[20][21]

-

Pirkle-type: Based on π-acidic or π-basic aromatic rings and are effective for compounds that can undergo π-π stacking interactions.[7]

-

Protein-based: Utilize immobilized proteins like bovine serum albumin (BSA) or α₁-acid glycoprotein (AGP) to achieve separation based on biological recognition.[21]

-

Cyclodextrin-based: Employ cyclodextrins as chiral selectors, which have a hydrophobic cavity and a hydrophilic exterior.[7]

-

-

Mobile Phases:

-

Normal Phase: Typically mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol).

-

Reversed Phase: Aqueous buffers with organic modifiers like acetonitrile or methanol.

-

Chiral Gas Chromatography (GC)

Chiral GC is suitable for the analysis of volatile and thermally stable chiral compounds.[22] The separation is achieved using capillary columns coated with a chiral stationary phase.

-

Common Chiral Stationary Phases:

-

Cyclodextrin derivatives: These are the most common and versatile CSPs for GC, offering a wide range of selectivities depending on the type of cyclodextrin and the derivatizing groups.[23][24]

-

Chirasil-Val: A polysiloxane-based stationary phase incorporating L-valine-tert-butylamide, particularly useful for the separation of amino acid derivatives.[23]

-

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5] It often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[10][25]

-

Stationary Phases: Most chiral stationary phases used in HPLC can also be used in SFC.[5]

-

Mobile Phases: Typically consist of supercritical CO₂ with a small amount of an organic modifier (e.g., methanol, ethanol) and sometimes an additive (e.g., an amine or an acid) to improve peak shape and resolution.[19]

Comparison of Chiral Separation Techniques

| Technique | Advantages | Disadvantages | Typical Analytes |

| Chiral HPLC | Broad applicability, well-established, preparative scale possible | Higher solvent consumption, longer run times than SFC | Wide range of pharmaceuticals, natural products, and synthetic intermediates |

| Chiral GC | High resolution, high sensitivity | Requires volatile and thermally stable analytes, derivatization may be necessary | Flavors and fragrances, environmental pollutants, small chiral molecules |

| Chiral SFC | Fast separations, low solvent consumption, "green" chemistry, preparative scale possible | Higher initial instrument cost, less suitable for very polar compounds | Pharmaceuticals, natural products, especially for high-throughput screening |

Chiral Drug Development Workflow

The synthesis of an enantiomerically pure active pharmaceutical ingredient (API) is a critical part of the drug development process. The following diagram outlines a simplified workflow.

Caption: A simplified workflow for chiral drug development.

Conclusion

The synthesis of enantiomerically pure compounds has evolved from a synthetic challenge to a mature and indispensable field of chemistry. Researchers and drug development professionals have a powerful toolkit of strategies at their disposal, from leveraging nature's chiral pool to designing sophisticated asymmetric catalytic systems. The continued development of more efficient, selective, and sustainable synthetic methods, coupled with robust analytical techniques for verifying enantiopurity, will remain a critical driver of innovation in the pharmaceutical industry and beyond.

References

- 1. heraldopenaccess.us [heraldopenaccess.us]

- 2. Evans Aldol Reaction [drugfuture.com]

- 3. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. jocpr.com [jocpr.com]

- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 8. scribd.com [scribd.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. chiraltech.com [chiraltech.com]

- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 15. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 16. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. benchchem.com [benchchem.com]

- 19. uma.es [uma.es]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. gcms.cz [gcms.cz]

- 23. researchgate.net [researchgate.net]

- 24. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 25. scite.ai [scite.ai]

The Fulcrum of Specificity: A Technical Guide to the Role of Chiral Intermediates in Drug Discovery

Abstract: The therapeutic efficacy and safety of a significant portion of modern pharmaceuticals are dictated by the three-dimensional arrangement of their atoms. This guide provides an in-depth technical exploration of the pivotal role of chiral intermediates in the development of stereochemically pure active pharmaceutical ingredients (APIs). It covers the fundamental principles of stereoselectivity in drug action, details strategies for obtaining enantiopure compounds, and presents key experimental methodologies. Through quantitative data analysis and case studies, this document underscores the criticality of chirality in optimizing pharmacokinetic and pharmacodynamic profiles, thereby enhancing therapeutic outcomes and meeting stringent regulatory standards. This guide is intended for researchers, scientists, and professionals actively engaged in the field of drug discovery and development.

Introduction to Chirality in Drug Discovery

Chirality, from the Greek word for 'hand', describes a fundamental property of molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment.[2] However, the biological environment of the human body is inherently chiral, composed of L-amino acids, D-sugars, and stereospecific enzymes and receptors.[1][3] This intrinsic chirality means that biological systems can and do interact differently with each enantiomer of a chiral drug.[2][4]

This stereoselectivity has profound implications for pharmacology.[5] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse or toxic effects.[3][6] Consequently, the administration of a 50:50 mixture of enantiomers, known as a racemate, can be viewed as administering a drug that is 50% impurity.[7] Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) issued policies in 1992 emphasizing the need to characterize the individual enantiomers of new stereoisomeric drugs.[8][9] This has driven a significant shift towards the development of single-enantiomer pharmaceuticals.[10]

The Critical Role of Chiral Intermediates

Chiral intermediates are the foundational building blocks for constructing enantiomerically pure APIs.[11] The stereochemical integrity of the final drug product is directly dependent on the chiral purity of these intermediates. Sourcing or synthesizing intermediates with a high enantiomeric excess (ee) is a critical step that prevents challenging and often inefficient purification steps later in the synthesis process.[11]

The use of specific chiral intermediates allows for precise control over the three-dimensional structure of the API, which is essential for ensuring selective interaction with its biological target.[11] This specificity can lead to:

-

Improved Therapeutic Index: By eliminating the distomer, which may contribute to side effects or toxicity, the overall safety profile of the drug is enhanced.[2][10]

-

Simpler and More Selective Pharmacological Profiles: Targeting only the relevant biological pathway reduces the risk of off-target effects.[2]

-

Simplified Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME).[4][6][12] Developing a single-enantiomer drug leads to more predictable pharmacokinetic behavior.[2]

-

Reduced Drug Interactions: Eliminating one enantiomer can reduce the potential for interactions with other drugs that may be metabolized by the same enzymes.[2]

The strategic decision to develop a single enantiomer from a previously approved racemic drug is known as a "chiral switch".[3][13] This approach has been successfully applied to numerous drugs, leading to improved second-generation products.[1]

Strategies for Obtaining Enantiomerically Pure Compounds

The production of single-enantiomer drugs relies on robust methods for generating chiral intermediates and ensuring their purity. The primary strategies employed in the pharmaceutical industry are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis, or enantioselective synthesis, creates the desired chiral molecule directly from achiral or prochiral starting materials.[1] This is the preferred method as it is inherently more efficient than separating a racemic mixture. Key approaches include:

-

Chiral Catalysis: Utilizes a small amount of a chiral catalyst (e.g., transition metal complexes with chiral ligands) to direct the reaction towards the formation of one enantiomer.[14] This method is highly efficient and is used in the industrial synthesis of many APIs, such as Esomeprazole.[12]

-

Chiral Pool Synthesis: Employs naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.[1]

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. It is then removed in a subsequent step.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[3] While less atom-economical than asymmetric synthesis, it is a widely used and effective technique, particularly when an efficient asymmetric route has not been developed. Common methods include:

-